Cas no 5928-50-7 ((2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid)
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(4,5-dimethyl-2-thienyl)-
- (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid
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- Inchi: 1S/C9H10O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)
- InChI Key: AGIARBVRQNJMIP-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1SC(C)=C(C)C=1
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-100.0mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 100.0mg |
¥1695.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-250.0mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 250.0mg |
¥2712.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-500.0mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 500.0mg |
¥4514.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-1.0g |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 1.0g |
¥6771.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-100mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 100mg |
¥1850.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-250mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 250mg |
¥2959.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-500mg |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 500mg |
¥4925.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8338-1g |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 95% | 1g |
¥7387.0 | 2024-04-18 | |
| Enamine | EN300-1457130-0.05g |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 0.05g |
$1296.0 | 2023-06-06 | ||
| Enamine | EN300-1457130-0.1g |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
5928-50-7 | 0.1g |
$1357.0 | 2023-06-06 |
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid Suppliers
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid
Introduction to (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic Acid (CAS No. 5928-50-7)
(2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid, with the CAS number 5928-50-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of a 4,5-dimethylthiophen-2-yl substituent and a conjugated enone system makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure consists of a prop-2-enoic acid moiety linked to a thiophene ring that is dimethylated at the 4 and 5 positions. This specific arrangement imparts distinct electronic and steric properties, making it an attractive candidate for synthetic chemistry and drug discovery efforts. The enone group, in particular, is known for its reactivity and ability to participate in various chemical transformations, including Michael additions, cycloadditions, and oxidation processes.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential roles in pharmaceuticals, agrochemicals, and materials science. The 4,5-dimethylthiophen-2-yl group in (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid contributes to its unique pharmacological profile, influencing both its solubility and interactions with biological targets.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The conjugated system of the enone can be exploited to develop molecules with enhanced binding affinity and selectivity. Furthermore, the thiophene ring offers opportunities for further functionalization, allowing chemists to tailor the properties of the resulting derivatives for specific applications.
Recent studies have highlighted the importance of thiophene-based compounds in the development of novel therapeutic agents. For instance, derivatives of thiophene have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The structural features of (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid make it a promising candidate for further investigation in these areas.
The synthesis of (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid involves multi-step organic reactions that showcase the compound's synthetic versatility. Key steps typically include the formation of the enone group through dehydration of a hydroxycarboxylic acid derivative, followed by coupling with a appropriately substituted thiophene moiety. These reactions often require careful optimization to ensure high yields and purity.
In addition to its synthetic utility, (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid has been studied for its potential role as an intermediate in the production of more complex molecules. Its ability to undergo various transformations makes it a valuable asset in the chemist's toolkit. Researchers have explored its use in the synthesis of heterocyclic compounds, which are known for their diverse biological activities.
The compound's electronic properties are also of interest due to their implications in material science. Thiophene derivatives are known for their semiconducting properties, making them suitable for applications in organic electronics. The conjugated enone system can further enhance these properties, potentially leading to new developments in optoelectronic devices.
Evaluation of (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide detailed information about the compound's structure and purity. Additionally, computational studies can be employed to predict its behavior and reactivity.
In conclusion, (2E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid (CAS No. 5928-50-7) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for thiophene derivatives, this compound is likely to play an increasingly important role in scientific endeavors.
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